molecular formula C21H17F3N2O2 B10912202 [4-[(4-Methoxybenzyl)amino]-2-(trifluoromethyl)-3-pyridyl](phenyl)methanone

[4-[(4-Methoxybenzyl)amino]-2-(trifluoromethyl)-3-pyridyl](phenyl)methanone

Cat. No.: B10912202
M. Wt: 386.4 g/mol
InChI Key: AADOUILPFSAMAB-UHFFFAOYSA-N
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Description

4-[(4-Methoxybenzyl)amino]-2-(trifluoromethyl)-3-pyridylmethanone is a complex organic compound with a unique structure that combines a pyridine ring, a trifluoromethyl group, and a methoxybenzylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-Methoxybenzyl)amino]-2-(trifluoromethyl)-3-pyridylmethanone typically involves multiple steps, starting from commercially available precursors. One common route includes the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving appropriate starting materials.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate under specific conditions.

    Attachment of the Methoxybenzylamine Moiety: This step involves the reaction of the intermediate compound with 4-methoxybenzylamine in the presence of a suitable catalyst.

    Final Coupling Reaction: The final step involves coupling the pyridine derivative with a phenylmethanone derivative under controlled conditions to obtain the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure scalability, cost-effectiveness, and high yield. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-[(4-Methoxybenzyl)amino]-2-(trifluoromethyl)-3-pyridylmethanone undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, 4-[(4-Methoxybenzyl)amino]-2-(trifluoromethyl)-3-pyridylmethanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound is investigated for its potential as a bioactive molecule. Studies focus on its interactions with biological targets, such as enzymes and receptors, to understand its potential therapeutic applications.

Medicine

In medicinal chemistry, 4-[(4-Methoxybenzyl)amino]-2-(trifluoromethyl)-3-pyridylmethanone is explored for its potential as a drug candidate. Its unique structure may offer advantages in terms of selectivity and potency against specific disease targets.

Industry

In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-[(4-Methoxybenzyl)amino]-2-(trifluoromethyl)-3-pyridylmethanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Aminomethyl)-2-(trifluoromethyl)pyridinemethanone
  • [4-(Methoxybenzyl)amino]-2-(trifluoromethyl)pyridine
  • [4-(Methoxybenzyl)amino]-3-pyridyl](phenyl)methanone

Uniqueness

Compared to similar compounds, 4-[(4-Methoxybenzyl)amino]-2-(trifluoromethyl)-3-pyridylmethanone stands out due to the presence of both the trifluoromethyl group and the methoxybenzylamine moiety. This unique combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C21H17F3N2O2

Molecular Weight

386.4 g/mol

IUPAC Name

[4-[(4-methoxyphenyl)methylamino]-2-(trifluoromethyl)pyridin-3-yl]-phenylmethanone

InChI

InChI=1S/C21H17F3N2O2/c1-28-16-9-7-14(8-10-16)13-26-17-11-12-25-20(21(22,23)24)18(17)19(27)15-5-3-2-4-6-15/h2-12H,13H2,1H3,(H,25,26)

InChI Key

AADOUILPFSAMAB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CNC2=C(C(=NC=C2)C(F)(F)F)C(=O)C3=CC=CC=C3

Origin of Product

United States

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